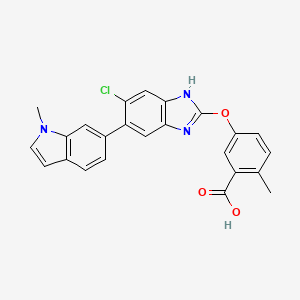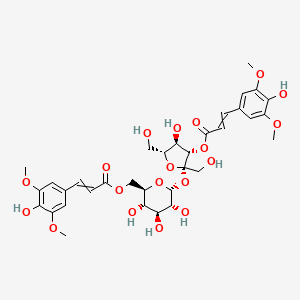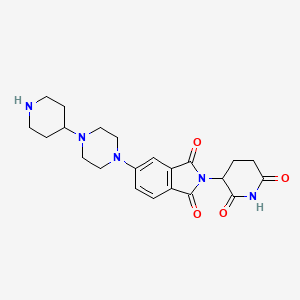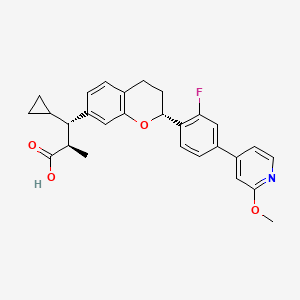
(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SJM-3 is a synthetic compound known for its role as a positive allosteric modulator of gamma-aminobutyric acid type A receptors. This compound is highly pure and biologically active, making it a valuable tool in scientific research. It binds to the high-affinity benzodiazepine binding site located at the alpha-plus-gamma subunit interface of gamma-aminobutyric acid type A receptors .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of SJM-3 involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of SJM-3 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. Purification steps such as crystallization and chromatography are employed to achieve the required purity levels .
化学反応の分析
Types of Reactions
SJM-3 undergoes various chemical reactions, including:
Oxidation: SJM-3 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on SJM-3.
Substitution: SJM-3 can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
科学的研究の応用
SJM-3 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the modulation of gamma-aminobutyric acid type A receptors.
Biology: Helps in understanding the role of gamma-aminobutyric acid type A receptors in various biological processes.
Medicine: Potential therapeutic applications in the treatment of neurological disorders.
Industry: Used in the development of new pharmaceuticals and chemical products.
作用機序
SJM-3 exerts its effects by binding to the high-affinity benzodiazepine binding site located at the alpha-plus-gamma subunit interface of gamma-aminobutyric acid type A receptors. This binding enhances the receptor’s response to gamma-aminobutyric acid, leading to increased inhibitory neurotransmission. The molecular targets and pathways involved include the modulation of ion channel activity and neurotransmitter release .
類似化合物との比較
Similar Compounds
Diazepam: Another positive allosteric modulator of gamma-aminobutyric acid type A receptors.
Flunitrazepam: Binds to the same site as SJM-3 but has different pharmacological properties.
Ro15-1788: An antagonist at the high-affinity benzodiazepine binding site.
Uniqueness of SJM-3
SJM-3 is unique due to its specific binding affinity and modulation of gamma-aminobutyric acid type A receptors. Unlike other compounds, SJM-3 has been shown to act as an antagonist at the alpha-plus-gamma site of the receptor, providing distinct pharmacological effects .
特性
分子式 |
C18H15FN4OS |
|---|---|
分子量 |
354.4 g/mol |
IUPAC名 |
(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(2-pyrazin-2-yl-1,3-thiazol-4-yl)methanone |
InChI |
InChI=1S/C18H15FN4OS/c1-11-2-3-12-8-13(19)4-5-16(12)23(11)18(24)15-10-25-17(22-15)14-9-20-6-7-21-14/h4-11H,2-3H2,1H3 |
InChIキー |
MCMRMBOJJFVNHG-UHFFFAOYSA-N |
正規SMILES |
CC1CCC2=C(N1C(=O)C3=CSC(=N3)C4=NC=CN=C4)C=CC(=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1R)-1-[(6-amino-5-cyanopyrimidin-4-yl)amino]ethyl]-4-oxo-3-phenylpyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile](/img/structure/B11934771.png)


![(3R)-3-[4-[[4-(spiro[indene-1,4'-piperidine]-1'-ylmethyl)phenyl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B11934789.png)

![(2R)-2-amino-3-methyl-N-{4-[3-(1H-1,2,4-triazol-1-yl)-4-(3,4,5-trimethoxybenzoyl)phenyl]-1,3-thiazol-2-yl}butanamide](/img/structure/B11934805.png)




![[(4aS)-4-(3-acetyloxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate](/img/structure/B11934858.png)


![Cyclopropylmethyl 4-hydroxy-2-(morpholin-4-ylamino)-5-(pyrrolo[2,3-b]pyridin-3-ylidenemethyl)furan-3-carboxylate](/img/structure/B11934884.png)
